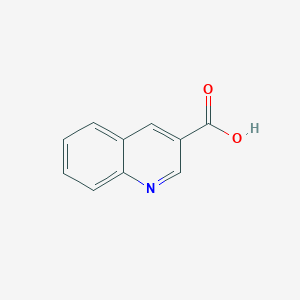

Quinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXNJVFEFSWHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215101 | |

| Record name | Quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6480-68-8 | |

| Record name | 3-Quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6480-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006480688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D98JB7TM7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Quinoline 3 Carboxylic Acid and Its Derivatives

Classical and Contemporary Approaches to Quinoline (B57606) Ring System Synthesis

A variety of named reactions have been developed over the years for the synthesis of the quinoline ring system. These methods, ranging from classical multi-step procedures to modern catalyzed reactions, offer different pathways to a wide array of substituted quinolines. The following sections explore several of these key reactions and their relevance to the synthesis of quinoline-3-carboxylic acid and its derivatives.

Gould-Jacobs Reaction and its Modern Adaptations for 4(1H)-Quinolone-3-carboxylic Acids

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which are tautomers of 4(1H)-quinolones. This reaction is particularly pertinent as it directly yields compounds with a carboxylic acid precursor at the 3-position. The classical approach involves the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate. wikipedia.org This initial step forms an anilidomethylenemalonate ester. Subsequent thermal cyclization of this intermediate leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Saponification of the ester group then furnishes the desired 4-hydroxythis compound.

The mechanism of the Gould-Jacobs reaction commences with a nucleophilic attack by the aniline nitrogen on the ethoxymethylenemalonate, followed by the elimination of ethanol (B145695) to form the condensation product. A 6-electron cyclization reaction then occurs with the loss of another molecule of ethanol to form the quinoline ring system. The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate exists in equilibrium with its enol form, 4-hydroxy-3-carboethoxyquinoline.

Modern adaptations of the Gould-Jacobs reaction have focused on improving reaction conditions and yields. Microwave irradiation has emerged as a powerful tool, significantly reducing reaction times and often increasing product yields compared to conventional heating methods. ablelab.eu This technique allows for rapid and efficient cyclization, minimizing the degradation of products that can occur at high temperatures over extended periods. ablelab.eu

| Aniline Derivative | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | Diethyl ethoxymethylenemalonate, Dowtherm A, 250°C | Ethyl 4-hydroxyquinoline-3-carboxylate | ~85% | wikipedia.org |

| m-Anisidine | Diethyl ethoxymethylenemalonate, heat | Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate | Not specified | wikipedia.org |

| Aniline | Diethyl ethoxymethylenemalonate, Microwave, 250°C, 15 min | Ethyl 4-hydroxyquinoline-3-carboxylate | 47% | ablelab.eu |

Doebner Reaction for Quinoline-4-carboxylic Acid Derivatives

The Doebner reaction provides another route to quinoline-4-carboxylic acids. This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. nih.govimist.ma The exact mechanism is not fully elucidated, but it is believed to proceed through the formation of an α,β-unsaturated α-ketocarboxylic acid from the aldol (B89426) condensation of the aldehyde and pyruvic acid, followed by a Michael addition of the aniline and subsequent cyclization and dehydration. nih.gov An alternative proposed mechanism involves the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. nih.gov

Similar to the Pfitzinger reaction, the Doebner reaction is a method that specifically yields quinoline-4-carboxylic acids. nih.govimist.ma Recent advancements have focused on improving the efficiency and environmental footprint of this reaction, such as the development of a Doebner hydrogen-transfer reaction that works well for anilines with electron-withdrawing groups, which typically give low yields in the conventional reaction. nih.gov

| Aniline Derivative | Aldehyde | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | Benzaldehyde | Pyruvic acid, ethanol, reflux | 2-Phenylquinoline-4-carboxylic acid | Variable | nih.govimist.ma |

| 6-(trifluoromethoxy)aniline | Benzaldehyde | Pyruvic acid, BF3·THF, MeCN, 65°C | 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid | 82% | nih.gov |

| para-Iodine aniline | Salicylaldehyde (B1680747) | Pyruvic acid, acetic acid, 80°C | 2-(2-Hydroxyphenyl)-6-iodoquinoline-4-carboxylic acid | Not specified | mdpi.com |

Combes Synthesis for 2,4-Disubstituted Quinolines

The Combes quinoline synthesis is a method for preparing 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgnih.gov The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclodehydration in the presence of a strong acid, such as sulfuric acid, to form the quinoline ring. wikipedia.org

The Combes synthesis is a versatile method for introducing substituents at the 2- and 4-positions of the quinoline ring. However, its direct application to the synthesis of this compound is not straightforward, as it would require a β-diketone with a latent or protected carboxylic acid function at the appropriate position. While modifications using different catalysts like polyphosphoric acid have been reported to influence regioselectivity, the synthesis of a 3-carboxyquinoline derivative via the Combes reaction is not a common application. wikipedia.org

| Aniline Derivative | β-Diketone | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | Acetylacetone | Conc. H2SO4, heat | 2,4-Dimethylquinoline | Good | wikipedia.orgnih.gov |

| Aniline | Benzoylacetone | Conc. H2SO4, heat | 2-Methyl-4-phenylquinoline | Not specified | nih.gov |

| m-Fluoroaniline | Trifluoroacetylacetone | Polyphosphoric acid/ethanol | Mixture of 2-CF3-4-methyl-7-fluoroquinoline and 4-CF3-2-methyl-7-fluoroquinoline | Not specified | wikipedia.org |

Skraup Reaction for General Quinoline Synthesis

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. wikipedia.orgpharmaguideline.com In its classic form, it involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent such as nitrobenzene. wikipedia.org The reaction is notoriously vigorous and proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline product. pharmaguideline.com

The Skraup reaction is a general method for the synthesis of the parent quinoline ring and its derivatives with substituents on the benzene (B151609) ring. However, it does not inherently produce this compound. To achieve this, a modified starting material, such as a substituted glycerol or aniline bearing a carboxylic acid or a precursor group, would be necessary. While modifications to the Skraup reaction, such as using microwave irradiation or ionic liquids, have been developed to improve reaction control and yields, its application for the direct synthesis of this compound is not documented. nih.gov

| Aniline Derivative | Glycerol Source | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | Glycerol | Conc. H2SO4, nitrobenzene, heat | Quinoline | ~84-91% | wikipedia.org |

| 4-Hydroxyaniline | Glycerol | H2SO4, water, microwave, 200°C | 6-Hydroxyquinoline | 66% | researchgate.net |

| p-Toluidine | Glycerol | Conc. H2SO4, arsenic pentoxide, heat | 6-Methylquinoline | Good | researchgate.net |

Povarov Reaction for Substituted Quinolines

The Povarov reaction is a versatile method for the synthesis of substituted quinolines, typically proceeding as a formal [4+2] cycloaddition between an electron-rich alkene (dienophile) and an N-arylimine (azadiene), which is often generated in situ from an aniline and an aldehyde. organic-chemistry.orgbohrium.com The reaction is usually catalyzed by a Lewis or Brønsted acid and can be performed as a three-component reaction. bohrium.com

The Povarov reaction offers a powerful means of constructing complex quinoline derivatives. However, the direct synthesis of this compound via the Povarov reaction is not a standard application. Achieving this would necessitate the use of specific dienophiles that contain a carboxylic acid or a suitable precursor at the correct position to be incorporated into the final quinoline structure. While there have been developments in the Povarov reaction, such as using iodine as a catalyst and oxidant, its utility for the synthesis of this compound has not been extensively explored. organic-chemistry.org

| Aniline Derivative | Aldehyde/Ketone | Alkene/Dienophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| p-Toluidine | Acetophenone | Ethyl pyruvate | I2, 130°C | Substituted quinoline | Up to 94% | |

| Aniline | Benzaldehyde | Styrene | I2, DMSO, 80-130°C | 2,4-Diphenylquinoline | Moderate to good | organic-chemistry.org |

| Aniline | Benzaldehyde | Ethyl vinyl ether | AlCl3 or Cu(OTf)2 | 2-Phenyl-4-ethoxy-1,2,3,4-tetrahydroquinoline | Variable | organic-chemistry.org |

Targeted Synthesis of this compound Scaffolds

The synthesis of this compound and its derivatives is a focal point in medicinal chemistry due to their significant therapeutic potential. Advanced synthetic methodologies have been developed to afford these scaffolds with high efficiency, selectivity, and diversity, enabling the exploration of their structure-activity relationships.

One-Pot Synthetic Protocols for this compound Derivatives

One-pot synthesis offers a streamlined approach to complex molecules by performing multiple reaction steps in a single vessel, which minimizes waste and improves efficiency. rsc.org Various one-pot protocols have been developed for the synthesis of this compound derivatives.

A notable one-pot method involves the Williamson ether synthesis followed by hydrolysis and intramolecular cyclization. This three-step procedure can be used to prepare 2-(1-benzofuran-2-yl)this compound derivatives from ethyl 2-(halomethyl)quinoline-3-carboxylates and salicylaldehydes. researchgate.net The reaction proceeds through the in-situ formation of an ether, followed by hydrolysis of the ester group and subsequent intramolecular electrophilic cyclization. researchgate.net

Another versatile one-pot approach is the palladium-catalyzed amidation of 2-bromoacetophenones with formamide, followed by a base-promoted cyclization to yield 4-quinolones. acs.org This method is advantageous due to its mild reaction conditions and the commercial availability of the starting materials. acs.org Researchers have also developed cascade annulations of 2-alkenylanilines in the presence of di-tert-butyl carbonate (Boc2O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to produce quinolin-2-yl carbonates, which are precursors to 2-hydroxyquinolines (2-quinolones). mdpi.com

A simple and concise one-pot protocol for synthesizing carboxyl-substituted bisquinoline systems has also been described. This method involves the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines, followed by hydrolysis to yield the final products in high yields (82–95%). researchgate.net

The following table summarizes various one-pot synthetic strategies for quinoline derivatives.

| Starting Materials | Key Transformations | Product Type | Advantages |

| Ethyl 2-(halomethyl)quinoline-3-carboxylates, Salicylaldehydes | Williamson ether synthesis, Hydrolysis, Intramolecular cyclization | 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acids | Facile, Inexpensive, Mild conditions |

| 2-Bromoacetophenones, Formamide | Pd-catalyzed amidation, Base-promoted cyclization | 4-Quinolones | Mild conditions, Readily available starting materials |

| 2-Alkenylanilines, Boc2O, DMAP | Cascade annulation, 6π-electrocyclization | 2-Hydroxyquinolines (2-Quinolones) | Unexpected cyclization, Mild conditions |

| Ethyl 2-(halomethyl)quinoline-3-carboxylates, 8-Hydroxyquinolines | Williamson reaction, Hydrolysis | Carboxyl-substituted bisquinolines | Simple, Concise, High yields |

Multi-Component Reactions in this compound Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates substantial portions of the starting materials. rsc.org MCRs are characterized by their high atom economy, procedural simplicity, and the ability to generate diverse molecular scaffolds. rsc.org

The Doebner reaction is a classic MCR used to synthesize quinoline-4-carboxylic acids by reacting an aromatic amine, an aldehyde, and pyruvic acid. iipseries.org A modified, eco-friendly Doebner hydrogen transfer strategy has been developed using a dual green solvent system of water and ethylene (B1197577) glycol with p-toluenesulfonic acid (p-TSA) as a catalyst. tandfonline.com This method offers mild reaction conditions, excellent conversion rates, and a broad substrate scope. tandfonline.com The proposed mechanism involves the p-TSA protonation of the hydroxyl group of the enolate form of pyruvate, leading to water elimination and subsequent imine-directed C-C bond formation, followed by oxidation to yield the cyclized quinoline ring. tandfonline.com

Other MCRs, such as the Povarov, Gewald, and Ugi reactions, have also been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org The Povarov reaction, for instance, is a powerful tool for constructing tetrahydroquinoline derivatives, which can then be oxidized to quinolines. iipseries.org

The table below highlights key features of multi-component reactions in quinoline synthesis.

| Reaction Name | Reactants | Product | Key Features |

| Doebner Reaction | Aromatic amine, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid | High atom economy, Procedural simplicity |

| Modified Doebner Reaction | Aryl aldehyde, Amine, Pyruvate | 4-Quinoline carboxylic acid | Eco-friendly, Mild conditions, High conversion |

| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinoline (oxidized to quinoline) | Synthesis of anti-infective molecules |

Palladium-Catalyzed Cyclization in 4(1H)-Quinolone-3-carboxylic Acid Preparation

Palladium-catalyzed reactions are powerful tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed cyclization has been successfully applied to the synthesis of 4(1H)-quinolone-3-carboxylic acid derivatives. ualberta.ca

One such method is the palladium-catalyzed carbonylative heterocyclization of 3-substituted 3-(2-haloarylamino)prop-2-enoates. nih.gov This reaction proceeds under a carbon monoxide atmosphere to yield a variety of 2-substituted quinolin-4(1H)-one-3-carboxylates in moderate to good yields. nih.gov The versatility of this method allows for a wide range of substituents on the benzene ring and at the 2-position of the quinolone core. ualberta.canih.gov

Another approach involves a sequential palladium-catalyzed amidation and base-promoted cyclization. This one-pot synthesis of 4-quinolones utilizes easily accessible starting materials and proceeds under mild conditions. acs.org Additionally, a palladium-catalyzed three-component carbonylative cyclization reaction is a highly regarded method for synthesizing quinolones. mdpi.com This can be achieved using a non-gaseous CO source, such as Fe(CO)5, activated by a dual-base system, which facilitates the palladium-catalyzed carbonylative C-C coupling and subsequent intramolecular cyclization. mdpi.com

The following table provides an overview of palladium-catalyzed cyclization methods for quinolone synthesis.

| Starting Materials | Catalyst/Reagents | Product Type | Key Advantages |

| 3-(2-Haloarylamino)prop-2-enoates | Pd catalyst, CO | 2-Substituted 4(1H)-quinolone-3-carboxylates | Wide choice of substituents |

| 2-Bromoacetophenones, Amides | Pd2(dba)3, Xantphos, Base | 2-Substituted 4-quinolones | Mild conditions, One-pot synthesis |

| 2-Iodoaniline, Terminal alkynes | Pd catalyst, Fe(CO)5, Dual-base system | 4-Quinolones | Non-gaseous CO source, High yields |

Cyclopropanation-Ring Expansion Strategies for 4-Quinolone-3-carboxylic Acid

A novel and efficient synthetic route to 4-quinolone-3-carboxylate building blocks involves a cyclopropanation-ring expansion of 3-chloroindoles with α-halodiazoacetates as the key step. beilstein-journals.orgnih.gov This transformation has been successfully applied to the synthesis of the antibiotic norfloxacin. beilstein-journals.orgnih.gov

The proposed mechanism begins with the cyclopropanation of the indole (B1671886) C2–C3 double bond, forming an unstable indoline (B122111) cyclopropane (B1198618) carboxylate intermediate. beilstein-journals.org This intermediate then undergoes a spontaneous ring expansion and elimination of HX to form a 4-chloro-quinoline-3-carboxylate. Subsequent alcoholysis displaces the 4-chloro substituent to yield the desired 4-quinolone-3-carboxylate. beilstein-journals.org

This rhodium(II)-catalyzed reaction is efficient and proceeds under mild conditions. nih.gov The reaction is sensitive to the substitution pattern on the indole ring; substituents at the 3, 4, 5, and 6 positions are well-tolerated, while a substituent at the 7-position gives a poor reaction, and a substituent at the 2-position is detrimental. nih.gov

The table below summarizes the key aspects of the cyclopropanation-ring expansion strategy.

| Starting Materials | Key Intermediate | Final Product | Catalyst | Mechanism Highlights |

| 3-Chloroindoles, α-Halodiazoacetates | Indoline cyclopropane carboxylate | 4-Quinolone-3-carboxylate | Rh(II) | Cyclopropanation, Spontaneous ring expansion, Elimination, Alcoholysis |

Derivatization Strategies for Enhancing Bioactivity and Specificity

The biological activity of the quinoline scaffold can be significantly modulated by introducing various functional groups at different positions of the ring system. nih.gov This derivatization allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its interaction with biological targets. nih.gov

Introduction of Functional Groups at Various Positions of the Quinoline Ring

The functionalization of the quinoline ring is a key strategy for enhancing the pharmacological profile of its derivatives. The nature and position of the substituent play a crucial role in determining the biological activity. nih.gov

For instance, in the context of α-glucosidase inhibitory activity, chloro and fluoro substitutions at the 4-position of a phenyl ring attached to the quinoline scaffold were found to be most potent. nih.gov Shifting the fluoro group from the 4- to the 3-position on the phenyl ring resulted in a decrease in inhibitory action. nih.gov

The introduction of alkyl or benzyloxy propyl groups into the quinoline ring has been reported to yield potent inhibitors of human NTPDase1. nih.gov Specifically, a simple methyl group substitution resulted in strong inhibitory activity. nih.gov

The C2 and C8 positions of the quinoline ring are common sites for functionalization due to the directing effect of the nitrogen atom in the pyridine (B92270) ring. mdpi.com A wide variety of aryl, heteroaryl, alkenyl, alkyl, acyl, amino, and thio groups have been successfully introduced at the C2 position, primarily using quinoline N-oxides as substrates with palladium- or copper-based catalysts. mdpi.com

The following table provides examples of functional group introductions and their impact on bioactivity.

| Position of Functionalization | Introduced Functional Group | Target/Activity | Observed Effect |

| Phenyl ring substituent | 4-Chloro, 4-Fluoro | α-Glucosidase inhibition | High potency |

| Phenyl ring substituent | 3-Fluoro | α-Glucosidase inhibition | Lowered inhibitory action |

| Quinoline ring | Alkyl, Benzyloxy propyl | h-NTPDase1 inhibition | Potent inhibition |

| Quinoline ring (C2) | Methyl | h-NTPDase1 inhibition | Strong inhibition |

Synthesis of Hydrazide-Hydrazone Derivatives of this compound

A significant class of derivatives, the hydrazide-hydrazones of this compound, have been synthesized through various effective methods. A common and straightforward approach involves the reaction of 3-quinoline carboxylic acid hydrazide with a range of aldehydes, which produces the target hydrazide-hydrazones in moderate to good yields. The chemical structures of these novel compounds are typically confirmed using spectroscopic and analytical techniques, including elemental analysis, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR).

Another established route is a convergent synthesis, which constructs the hydrazide-hydrazone framework via an amide-coupling reaction. This method joins an alkyl carboxylic acid with an aryl hydrazone. A specific example of this is the 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC)-mediated peptide coupling. The synthesis can commence from substituted 2-chloro-quinoline-3-carbaldehydes, which are first treated with hydrazine (B178648) hydrate (B1144303) to generate the corresponding quinoline hydrazones. These intermediates are then coupled with appropriate carboxylic acids using EDC to afford the final hydrazide-hydrazone products.

Alternative synthesis techniques for hydrazones include solution-based synthesis, mechanosynthesis (grinding reactants together), and solid-state melt reactions, highlighting the versatility of approaches available for these compounds.

Preparation of Novel 6-(Pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic Acid Derivatives

Novel 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives, featuring various substituents on the N-position of the quinoline ring, have been designed and synthesized. These compounds were developed as potential inhibitors of HIV-1 integrase (IN), drawing structural inspiration from the related GS-9137 scaffold researchgate.net. While the specific, detailed synthetic pathways for these compounds are not extensively elaborated in the provided literature, their creation marks a targeted effort in medicinal chemistry to develop new therapeutic agents.

Synthesis of Substituted Tetrahydro-1H-quino[7,8-b]farmaciajournal.comresearchgate.netbenzodiazepine-3-carboxylic Derivatives

The synthesis of complex, fused heterocyclic systems such as substituted tetrahydro-1H-quino[7,8-b] farmaciajournal.comresearchgate.netbenzodiazepine-3-carboxylic acids has been achieved through a multi-step pathway researchgate.netnih.gov. This methodology builds the benzodiazepine (B76468) ring onto the quinoline framework.

The key steps in this synthesis are:

Nucleophilic Aromatic Substitution : The process begins with the reaction of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydrothis compound with a substituted 2-aminobenzoic acid (e.g., 2-amino-5-methylbenzoic acid or 2-amino-5-fluorobenzoic acid) farmaciajournal.comfarmaciajournal.com. This reaction yields an 8-nitro-7-substituted anilino-1,4-dihydrothis compound intermediate researchgate.netfarmaciajournal.com.

Nitro Group Reduction : The nitro group of the intermediate is then reduced to a primary amine. This reduction is typically accomplished using reagents such as sodium dithionite (B78146) or stannous chloride, resulting in the formation of an 8-amino-7-substituted anilino-1,4-dihydro-quinoline-3-carboxylic acid farmaciajournal.comresearchgate.netfarmaciajournal.com.

Intramolecular Cyclization : The final step is a thermal lactamization reaction, catalyzed by polyphosphoric acid (PPA) researchgate.netnih.govfarmaciajournal.com. Heating the 8-amino intermediate in PPA induces an intramolecular condensation, which forms the seven-membered diazepine (B8756704) ring and yields the target tetracyclic tetrahydroquino[7,8-b] farmaciajournal.comresearchgate.netbenzodiazepine-3-carboxylic acid derivative farmaciajournal.comresearchgate.netfarmaciajournal.com.

All intermediates and the final products are rigorously characterized by elemental analysis and various spectral methods (NMR, IR, MS) to confirm their structures farmaciajournal.comresearchgate.net.

Table 1: Key Reagents in the Synthesis of Tetrahydroquino[7,8-b] farmaciajournal.comresearchgate.netbenzodiazepine Derivatives

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydrothis compound | Substituted 2-aminobenzoic acid | 8-nitro-7-substituted anilino-1,4-dihydrothis compound |

| 2 | 8-nitro intermediate | Sodium dithionite or Stannous chloride | 8-amino-7-substituted anilino-1,4-dihydro-quinoline-3-carboxylic acid |

Preparation of 2-Benzofuranyl-quinoline-3-carboxylic Acids

A facile and efficient one-pot, three-step procedure has been developed for the synthesis of 2-(1-benzofuran-2-yl)this compound derivatives. This method efficiently combines three distinct synthetic transformations in a single reaction vessel.

The synthetic sequence is as follows:

Williamson Ether Synthesis : The reaction starts with the formation of an ether linkage. Ethyl 2-(bromomethyl)quinoline-3-carboxylate is reacted with a variety of substituted salicylaldehydes in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetonitrile (B52724) (CH₃CN).

Ester Hydrolysis : Without isolating the ether intermediate, a basic hydrolysis of the ethyl ester group at the C-3 position of the quinoline ring is performed. This is typically achieved by adding an ethanolic potassium hydroxide (B78521) (KOH) solution to the reaction mixture.

Intramolecular Cyclization : The final step is an intramolecular electrophilic cyclization. The reaction is heated under reflux, which promotes the condensation between the aldehyde group of the original salicylaldehyde moiety and the active methylene (B1212753) group at the C-2 position of the quinoline, forming the benzofuran (B130515) ring.

The reaction mixture is cooled and then acidified to precipitate the final 2-benzofuranyl-quinoline-3-carboxylic acid product. This one-pot method is advantageous due to its operational simplicity, use of mild reaction conditions, and the good yields achieved for a variety of substrates.

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydrothis compound Derivatives

A novel series of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydrothis compound derivatives has been synthesized through a two-step process.

The synthesis proceeds as outlined below:

Michael Addition : The synthesis begins with 2-oxo-1,2-dihydrothis compound. This starting material is reacted with various ethyl 3-aryl-2-cyanoacrylates. The reaction is a Michael addition, carried out in the presence of a base, triethylamine, in a solvent like dimethylformamide (DMF). This step yields the intermediate 1-[2-(ethoxy)carbonyl-2-cyano-1-arylvinyl]-2-oxo-1,2-dihydrothis compound derivatives.

Reductive Cyclization : The intermediates are then treated with hydrazine hydrate in refluxing ethanol. This triggers a cyclization reaction to form the 3-amino-5-oxopyrazolidine ring, affording the final target compounds.

The structures of all newly synthesized compounds were unequivocally confirmed through comprehensive spectroscopic analysis, including IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.

Table 2: Synthetic Scheme for Pyrazolidine Derivatives of this compound

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|---|

| 1 | 2-oxo-1,2-dihydrothis compound | Ethyl 3-aryl-2-cyanoacrylate | Triethylamine, DMF, reflux | 1-[2-(ethoxy)carbonyl-2-cyano-1-arylvinyl]-2-oxo-1,2-dihydrothis compound |

Green Chemistry Approaches in this compound Synthesis

The synthesis of the quinoline scaffold, a core component of many pharmacologically active substances, has traditionally relied on classical methods like the Skraup, Doebner-von Miller, and Friedländer reactions iipseries.orgijpsjournal.com. However, these methods often suffer from significant drawbacks, including the use of hazardous chemicals, harsh reaction conditions (such as high temperatures), long reaction times, and the use of stoichiometric rather than catalytic reagents iipseries.org.

In response to growing environmental and economic concerns, significant research has been dedicated to developing greener and more sustainable synthetic routes to quinoline derivatives researchgate.net. These modern approaches prioritize milder reaction conditions, improved energy efficiency, and the use of less hazardous materials. Key green strategies include:

Microwave and Ultrasound Irradiation : Using alternative energy sources like microwaves and ultrasound can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times ijpsjournal.com.

One-Pot Multicomponent Reactions : Designing reactions where multiple reactants are combined in a single vessel to form the final product without isolating intermediates improves efficiency and reduces waste. An eco-friendly, one-pot multicomponent Doebner hydrogen transfer strategy has been developed to produce 4-quinoline carboxylic acid using p-toluenesulfonic acid (p-TSA) as a catalyst in a green solvent system of water and ethylene glycol.

Use of Eco-Friendly Catalysts and Solvents : There is a strong emphasis on replacing hazardous reagents and volatile organic solvents with more benign alternatives, such as water or biodegradable solvents, and employing recyclable, non-toxic catalysts iipseries.orgresearchgate.net.

These green chemistry principles are being applied to modify traditional named reactions, making the synthesis of this compound and its derivatives more sustainable iipseries.org.

Catalytic Synthesis using Nanoporous Isopolyoxomolybdates

While the specific application of nanoporous isopolyoxomolybdates as catalysts for the synthesis of this compound is not extensively detailed in the current body of literature, the use of advanced, recyclable heterogeneous catalysts is a cornerstone of green quinoline synthesis. The principle is to use catalysts with high surface area and tunable acidic or basic sites to enhance reaction efficiency and allow for easy separation and reuse.

An illustrative example of this approach is the use of a metal-free, heterogeneous catalyst—Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄)—for the Friedländer synthesis of quinolines nih.gov. In this system, the acidic sites on the surface of the functionalized nanomaterial play a crucial role in catalyzing the condensation and cyclization steps of the reaction nih.gov. This catalyst demonstrates remarkable acceleration of the reaction rate and can be recovered and reused multiple times under mild conditions nih.gov. This type of catalytic system exemplifies the direction of current research, moving towards highly efficient, sustainable, and recyclable catalysts for the synthesis of important heterocyclic compounds like this compound.

Solvent-Free and Mild Reaction Conditions

In contemporary organic synthesis, a significant emphasis is placed on the development of environmentally benign and efficient protocols. For the synthesis of this compound and its derivatives, this has translated into modifying classical reactions to operate under solvent-free or milder conditions. Traditional methods like the Skraup or Conrad-Limpach syntheses often require harsh reagents, high temperatures, and high-boiling point solvents that are difficult to remove nih.gov.

Modern approaches seek to circumvent these drawbacks. For instance, modifications to the Skraup reaction, a fundamental method for quinoline synthesis, include the use of microwave irradiation in conjunction with ionic liquid media nih.gov. This not only accelerates the reaction but also provides a greener alternative to conventional heating and volatile organic solvents. Similarly, the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid, has been optimized. acs.orgiipseries.org Recent advancements have enabled this reaction to proceed efficiently even with electron-deficient anilines, which typically produce low yields under conventional conditions acs.org. One notable development is a one-pot Doebner three-component reaction catalyzed by sulfamic acid, which significantly shortens the reaction time from 72 hours to just 8 hours under solvothermal conditions mdpi.com. Another mild approach involves the synthesis of polysubstituted quinolines from acrylic acids and anthranils, which proceeds under gentle conditions, yielding only water and carbon dioxide as byproducts organic-chemistry.org. These methodologies represent a shift towards more sustainable and atom-economical syntheses in the quinoline family.

Analytical Characterization Techniques for Synthesized this compound Derivatives

The unambiguous identification and structural confirmation of newly synthesized this compound derivatives are paramount. This is achieved through a combination of modern analytical techniques that provide detailed information about the molecular structure, composition, and purity of the compounds.

Spectroscopic Analysis (IR, NMR, Mass Spectrometry)

Spectroscopic methods are indispensable tools for the characterization of organic molecules. Infrared (IR) spectroscopy is used to identify functional groups present in the molecule. For quinoline-carboxylic acid derivatives, characteristic IR absorption bands include strong peaks for the carbonyl group (C=O) of the carboxylic acid, typically appearing in the 1724–1708 cm⁻¹ region ui.ac.id. The hydroxyl group (O-H) of the carboxylic acid is observed as a broad band between 3481 and 3175 cm⁻¹ mdpi.com. Other functional groups, such as a nitrile (CN), would show a characteristic peak around 2225 cm⁻¹ mdpi.com.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. In ¹H NMR spectra, the carboxylic acid proton is highly deshielded and typically appears as a singlet far downfield, around δ 13.49 ppm tandfonline.com. Aromatic protons on the quinoline ring system appear as multiplets in the δ 7.04–8.10 ppm range mdpi.comtandfonline.com. In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is found in the δ 160–180 ppm region pressbooks.pub. The carbons of the quinolyl group itself have been identified at approximately 168 ppm (carboxyl), and at 156, 138, and 123 ppm for the ring carbons mdpi.com.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula researchgate.net. A common fragmentation pathway observed for quinoline-carboxylic acids under electron impact is the loss of the carboxyl group, resulting in a fragment ion [M - COOH]⁺, corresponding to a loss of 45 mass units chempap.org.

| Compound | IR (cm⁻¹) | ¹H NMR (δ ppm) | Mass Spectrometry (m/z) | Reference |

|---|---|---|---|---|

| 2-Oxo-1,2-dihydrothis compound | 3368 (NH), 3481–3175 (br–OH), 1716, 1685 (C=O) | 7.42–7.98 (m, Ar-H, NH), 8.09 (br. s, OH), 8.87 (s, H-4) | Not specified | mdpi.com |

| 2-oxo-1,2-dihydrobenzo[h]this compound | Not specified | 7.77 (m, 3H), 7.94 (d), 8.05 (d), 9.00 (d), 9.03 (s), 13.49 (s, OH) | 240 [M+H]⁺ (LCMS) | tandfonline.com |

| 1-[2-(ethoxy)carbonyl-2-cyano-1-phenylvinyl]-2-oxo-1,2-dihydrothis compound | 3468 (br. OH), 2225 (CN), 1735–1715 (C=O) | 1.32 (t, CH₃), 4.33 (q, OCH₂), 7.43–8.10 (m, Ar-H), 8.42 (s, OH), 8.89 (s, H-4) | Not specified | mdpi.com |

| Carboxyl-substituted bisquinoline system | Not specified | Not specified | 353.0895 (HRMS) | researchgate.net |

Elemental Analysis

Elemental analysis provides experimental verification of the elemental composition of a pure compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's identity and purity. For instance, in the synthesis of 2-oxo-1,2-dihydrothis compound, the calculated percentages were C, 63.44%; H, 3.73%; N, 7.40%. The experimentally found values were C, 63.26%; H, 3.55%; N, 7.17%, confirming the structure mdpi.com. This technique is routinely used to validate the successful synthesis of new quinoline derivatives.

| Compound | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| 2-Oxo-1,2-dihydrothis compound | C: 63.44, H: 3.73, N: 7.40 | C: 63.26, H: 3.55, N: 7.17 | mdpi.com |

| 1-[2-(ethoxy)carbonyl-2-cyano-1-phenylvinyl]-2-oxo-1,2-dihydrothis compound Derivative | C: 68.04, H: 4.15, N: 7.21 | C: 67.87, H: 4.02, N: 7.07 | mdpi.com |

| 6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid | C: 59.67, H: 3.53, N: 4.09 | Not specified | researchgate.net |

| Quinolinecarboxylic acid–Linked Covalent Organic Framework (QCA–COF) | C: 76.92, H: 3.44, N: 5.98 | C: 73.25, H: 3.65, N: 5.49 | mdpi.com |

Pharmacological and Biological Activities of Quinoline 3 Carboxylic Acid Derivatives

Antimicrobial Activity

Derivatives of quinoline-3-carboxylic acid are well-established as effective antimicrobial agents, demonstrating a wide range of activities against various pathogenic microorganisms, including bacteria, fungi, and protozoa. biointerfaceresearch.comresearchgate.netsemanticscholar.org The versatility of the quinoline (B57606) core allows for the synthesis of numerous analogues with enhanced potency and specific microbial targets. researchgate.netnih.gov

Antibacterial Spectrum and Efficacy

The antibacterial properties of this compound derivatives are among their most extensively studied and clinically significant attributes. These compounds have shown efficacy against a broad range of both Gram-positive and Gram-negative bacteria. researchgate.netacs.org Research has led to the development of numerous derivatives with potent antibacterial action, some of which exhibit activity superior to existing antibiotics. For instance, novel quinoline-3-carbonitrile derivatives have demonstrated moderate to good antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 3.13 to 100 μM. researchgate.net Similarly, certain quinoline carboxamide analogues have shown promising activity against Aeromonas and Enterococcus species. nih.gov Furthermore, studies on novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have identified compounds with anti-gram-negative activity comparable to their corresponding N-ethyl derivatives. acs.org

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacterial Strain | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Coumarin-3-carboxylic acid derivative (A9) | Xanthomonas oryzae pv oryzae (Xoo) | EC50: 11.05 µg/mL | nih.gov |

| Coumarin-3-carboxylic acid derivative (A9) | Acidovorax citrulli (Aac) | EC50: 8.05 µg/mL | nih.gov |

| Quinolone coupled hybrid (5d) | Gram-positive & Gram-negative strains | MIC: 0.125–8 µg/mL | |

| Quinoline derivative (11) | S. aureus | MIC: 6.25 µg/mL | researchgate.net |

| Quinoline derivatives (58-62) | E. coli | MIC: 3.125-6.25 nmol/mL | researchgate.net |

| Quinoline-thiazole derivative (4g) | S. aureus (ATCC 6538) | MIC: 7.81 µg/mL | researchgate.net |

| Quinoline-thiazole derivative (4g) | E. coli (ATCC 35218) | MIC: 7.81 µg/mL | researchgate.net |

| Quinoline-thiazole derivative (4g) | E. coli (ATCC 25922) | MIC: 3.91 µg/mL | researchgate.net |

| Quinoline-thiazole derivative (4m) | S. aureus (ATCC 6538) | MIC: 7.81 µg/mL | researchgate.net |

| Quinoline-thiazole derivative (4m) | E. coli (ATCC 35218) | MIC: 7.81 µg/mL | researchgate.net |

| Quinoline-thiazole derivative (4m) | E. coli (ATCC 25922) | MIC: 7.81 µg/mL | researchgate.net |

The fluoroquinolones are a prominent class of synthetic antibacterial agents derived from the basic quinoline structure. The addition of a fluorine atom at position 6 and a piperazine (B1678402) ring at position 7 significantly enhances their antibacterial potency and spectrum. Ciprofloxacin, a second-generation fluoroquinolone, is a widely used antibiotic effective against a variety of Gram-positive and Gram-negative bacteria. acs.org Its clinical applications are extensive, including the treatment of urinary tract infections, respiratory tract infections, skin and soft tissue infections, and bone and joint infections. acs.org

The emergence of multidrug-resistant (MDR) bacterial strains presents a significant global health challenge. Research into this compound derivatives has shown promising results in combating these resistant pathogens. ymerdigital.com For instance, a series of quinoline derivatives have demonstrated potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-Resistant Enterococci (VRE). ymerdigital.com One study reported a quinolone-coupled hybrid, compound 5d, which exhibited a broad-spectrum effect against most of the tested Gram-positive and Gram-negative strains with MIC values ranging from 0.125–8 μg/mL. Furthermore, certain quinoline-thiazole derivatives have shown significant activity against MRSA, with one compound being eight times more effective than the standard drug chloramphenicol. researchgate.net

The primary mechanism of antibacterial action for this compound derivatives, particularly the fluoroquinolones, involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. acs.org These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their segregation into daughter cells.

By binding to these enzymes, quinolones stabilize the enzyme-DNA complex, leading to the formation of double-strand breaks in the bacterial chromosome. This disruption of DNA synthesis and integrity ultimately results in bacterial cell death. acs.org

Antifungal Properties

In addition to their antibacterial effects, several this compound derivatives have demonstrated notable antifungal activity. nih.govnih.gov Studies have shown that these compounds can be effective against various fungal pathogens. For example, certain diamide (B1670390) derivatives containing 2-chloroquinoline (B121035) scaffolds displayed moderate to good antifungal activity. nih.gov Another study highlighted that novel quinoline derivatives exhibited significant antifungal properties. nih.gov Research into quinoline–thiazole derivatives has identified compounds with potent activity against several Candida species, including C. albicans, C. glabrata, C. krusei, and C. parapsilosis. researchgate.net

Table 2: Antifungal Activity of Selected Quinoline-Thiazole Derivatives

| Compound | Fungal Strain | Activity (MIC90 in µg/mL) | Reference |

|---|---|---|---|

| 4d | Candida glabrata | >125 | researchgate.net |

| 4i | Candida glabrata | 31.25 | researchgate.net |

| 4k | Candida glabrata | 62.50 | researchgate.net |

| 4l | Candida glabrata | 31.25 | researchgate.net |

| 4m | Candida glabrata | 15.63 | researchgate.net |

| Ketoconazole (Reference) | Candida glabrata | 0.24 | researchgate.net |

| 4d | Candida albicans | >125 | researchgate.net |

| 4i | Candida albicans | >125 | researchgate.net |

| 4k | Candida albicans | >125 | researchgate.net |

| 4l | Candida albicans | >125 | researchgate.net |

| 4m | Candida albicans | 62.50 | researchgate.net |

| Ketoconazole (Reference) | Candida albicans | <0.06 | researchgate.net |

Antimalarial Potential

The quinoline scaffold is historically significant in the development of antimalarial drugs, with quinine (B1679958) being one of the earliest and most well-known examples. Modern research continues to explore this compound derivatives for their potential in treating malaria, a disease caused by Plasmodium parasites. Several synthesized quinoline derivatives have shown moderate to high in vitro antimalarial activity against Plasmodium falciparum, with some compounds exhibiting IC50 values ranging from 0.014 to 5.87 μg/mL. Notably, compounds such as ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, 3-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)quinolin-2(1H)-one, and 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol have demonstrated significant antimalarial activity against P. falciparum when compared to the standard drug chloroquine (B1663885). Furthermore, a series of triazolyl quinoline carboxylate derivatives have been synthesized and evaluated, with some compounds showing notable potency against the chloroquine-sensitive P. falciparum 3D7 strain, with IC50 values between 1.364 and 1.518 µM.

**Table 3: Antimalarial Activity of Selected Quinoline Derivatives against *P. falciparum***

| Compound | Activity (IC50) | Reference |

|---|---|---|

| Various quinoline derivatives | 0.014–5.87 μg/mL | |

| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | 1.2 µM | |

| Triazolyl quinoline carboxylate (6e) | 1.364 µM | |

| Triazolyl quinoline carboxylate (6h) | 1.518 µM | |

| Triazolyl quinoline carboxylate (6i) | 1.442 µM | |

| 4b | 0.014 μg/mL | |

| 4g | 0.014 μg/mL | |

| 4i | 0.014 μg/mL | |

| 12 | 0.014 μg/mL |

Antitubercular Activity

This compound derivatives have emerged as a promising class of compounds in the search for new antitubercular agents, particularly in the face of rising drug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net Research has focused on modifying the quinoline core to enhance potency and overcome resistance mechanisms.

Novel isatin-tethered quinoline derivatives have shown significant potential. nih.gov A series of small molecules featuring a quinoline-3-carbohydrazone moiety displayed moderate antitubercular activity, with minimum inhibitory concentration (MIC) values ranging from 6.24 to 99.84 µg/mL against drug-susceptible Mtb strains. nih.gov Further modification led to the development of isatin-tethered derivatives with vastly improved potency. For instance, compound Q8b demonstrated a MIC of 0.06 µg/mL against the standard H37Rv Mtb strain, representing a 100-fold increase in activity compared to its lead compound. nih.gov Notably, compounds Q8b and Q8h also showed superior activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov

Another area of investigation involves arylated quinoline carboxylic acids (QCAs). A study profiling 48 QCAs identified two derivatives, 7i and 7m , as potent Mtb inhibitors against both replicating and non-replicating bacteria. nih.gov The mechanism for some of these compounds has been linked to the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govmdpi.com Compound 7m , in particular, demonstrated notable inhibition of Mtb DNA gyrase. nih.gov

| Compound | Mtb Strain | MIC (µg/mL) |

|---|---|---|

| Quinoline-derivative IV | Drug-Susceptible | 6.24 |

| Q8b | Drug-Susceptible (H37Rv) | 0.06 |

| Q8b | MDR | 0.24 |

| Q8b | XDR | 1.95 |

| Q8h | Drug-Susceptible (H37Rv) | 0.12 |

| Q8h | MDR | 0.98 |

| Q8h | XDR | 3.9 |

| 6b21 | H37Rv | 1.2-3 |

| 6b21 | MDR-TB | 0.9 |

Antiviral Activity

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of antiviral activities. nih.gov Compounds based on the quinoline core have been found to be potent against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Zika virus, and enterovirus. nih.gov One mechanism through which quinoline carboxylic acid exerts its antiviral effects is by targeting host factors. For instance, it was found to counteract the inhibition of mRNA export caused by the influenza A viral protein NS1 by enhancing the expression of the nuclear transport receptor NXF1. researchgate.net

HIV-1 Integrase Inhibition

A key target for anti-HIV drug design is the viral enzyme integrase (IN), which is essential for integrating the viral DNA into the host cell's genome. nih.gov Quinolone carboxylic acid derivatives have emerged as a significant class of HIV-1 integrase inhibitors. nih.gov Molecular docking studies have revealed that these compounds can bind to the active site of HIV-1 integrase, forming extensive interactions with key amino acid residues such as THR80, VAL82, GLY27, ASP29, and ARG8. nih.gov

The structural basis for this inhibition often involves a metal-chelating pharmacophore. A prominent example is the FDA-approved drug Elvitegravir, a quinolinone derivative. nih.gov In this molecule, the carboxylic acid at the 3-position and the ketone group at the 4-position of the quinolone ring work in concert to chelate the two magnesium ions (Mg²⁺) within the integrase catalytic site. nih.gov This structural motif, where a carboxylic acid is positioned adjacent to a carbonyl group, is a recurring feature in the design of new HIV-1 integrase inhibitors, including various 6-fluoro-4-quinolone-3-carboxylic acids developed as structural analogs of Elvitegravir. nih.govmdpi.comacs.org

HCV (NS3 helicase and NS5B-polymerase) Inhibition

Quinoline derivatives have also been developed as inhibitors of key enzymes in the Hepatitis C Virus (HCV) life cycle, namely the NS3/4a protease and the NS5B polymerase.

For the NS3/4a protease, novel P2-P4 macrocyclic inhibitors have been designed by replacing the quinoxaline (B1680401) moiety of a known clinical compound with a quinoline scaffold. nih.gov Molecular modeling suggested that incorporating moderately basic groups onto the quinoline ring could create a favorable charge complementarity with the conserved D79 amino acid residue in the S2 subsite of the enzyme. nih.gov This strategic modification led to the development of highly potent, pan-genotypic HCV NS3/4a protease inhibitors. nih.gov

The HCV NS5B polymerase, an RNA-dependent RNA polymerase crucial for viral replication, is another validated target. mdpi.com Quinolone derivatives have been identified as novel inhibitors of this enzyme. nih.gov X-ray crystallography has shown that these compounds bind to a specific allosteric site on the protein, known as non-nucleoside inhibitor-site 2 (NNI-2), thereby disrupting its function. nih.gov

Anti-inflammatory Properties

In addition to their anticancer and antiviral activities, this compound and its derivatives possess significant anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, this compound demonstrated impressive anti-inflammatory effects. nih.govresearchgate.net Its potency was comparable to that of the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, with the added advantage of not exhibiting related cytotoxicity in the inflamed macrophages. nih.govresearchgate.net

The synthesis of hybrid molecules incorporating the quinoline carboxylic acid scaffold has also yielded potent anti-inflammatory agents. One such compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), designed as a hybrid of the selective COX-2 inhibitor tomoxiprole (B1237166) and the NSAID naproxen, showed strong anti-nociceptive and anti-inflammatory effects in mouse models. nih.gov In the xylene-induced ear edema test, this quinoline derivative was found to be approximately five times more potent than the reference drug diclofenac. nih.gov Molecular docking studies suggest that the anti-inflammatory mechanism of this compound may involve the strong inhibition of the COX-2 enzyme. nih.gov

| Compound | Model/Assay | Key Result | Proposed Mechanism | Reference |

|---|---|---|---|---|

| This compound | LPS-induced inflammation in RAW264.7 macrophages | Affinity comparable to indomethacin; no cytotoxicity observed. | Not specified | nih.govresearchgate.net |

| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic Acid (QC) | Xylene-induced ear edema in mice | ~5-fold more potent than diclofenac. | COX-2 inhibition | nih.gov |

Other Biological Activities

Beyond antioxidative potential, derivatives of this compound have been found to interact with several important biological targets, demonstrating a range of other activities.

Derivatives of 4-quinolone-3-carboxamide, a structurally related class to this compound, have been identified as potent and selective ligands for the cannabinoid type-2 receptor (CB2R) nih.gov. In an effort to enhance the physicochemical properties, specifically aqueous solubility, of these compounds, researchers have explored modifications to the core structure.

One approach involved substituting the alkyl chain with a basic replacement, leading to the development of compound 6d . While this modification resulted in a slight decrease in receptor affinity compared to a lead compound, it significantly improved solubility nih.gov. Another strategy involved altering the scaffold to a 4-hydroxy-2-quinolone structure. This led to the discovery of a new class of CB2R ligands with high affinity and selectivity nih.gov. For instance, compounds 7b and 7c demonstrated nanomolar affinity for CB2R and a high selectivity index over the cannabinoid type-1 receptor (CB1R) nih.gov. Notably, at a physiological pH of 7.4, compound 7c was found to be 100 times more soluble than the original lead compound nih.gov. Furthermore, studies on 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives have shown that these compounds act as agonists at the CB2 receptor ucl.ac.be.

Table 1: Cannabinoid Receptor 2 (CB2R) Affinity of Selected Quinoline Derivatives

| Compound | Receptor Affinity (Ki) | Selectivity Index (SI = Ki(CB1R)/Ki(CB2R)) |

|---|---|---|

| 6d | 60 nM | - |

| 7b | < 1 nM | > 1300 |

| 7c | < 1 nM | > 1300 |

Data sourced from a study on 4-quinolone-3-carboxamides and 4-hydroxy-2-quinolone-3-carboxamides as CB2R ligands. nih.gov

Protein kinase CK2 has emerged as a significant target in the development of treatments for diseases such as cancer and viral infections. Derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of this enzyme nih.govtandfonline.com. In one study, forty-three new compounds were synthesized, with twenty-two of them showing inhibitory activity against CK2 with IC50 values ranging from 0.65 to 18.2 μM nih.govtandfonline.com. The most potent inhibitors were identified among tetrazolo-quinoline-4-carboxylic acid and 2-aminothis compound derivatives nih.govtandfonline.com.

Another class of related compounds, 3-carboxy-4(1H)-quinolones, has also been identified as a new class of CK2 inhibitors nih.govacs.org. Virtual screening of a compound library led to the identification of potent inhibitors. For example, 5,6,8-trichloro-4-oxo-1,4-dihydrothis compound (compound 7) and 4-oxo-1,4-dihydrobenzo[h]this compound (compound 9) were found to be the most active, with IC50 values of 0.3 µM and 1 µM, respectively nih.govacs.orgotavachemicals.com. These compounds act as ATP competitive inhibitors and have demonstrated considerable selectivity for CK2 over other protein kinases nih.govacs.orgotavachemicals.com.

Table 2: Inhibition of Protein Kinase CK2 by Selected this compound Derivatives

| Compound | IC50 | Ki |

|---|---|---|

| 5,6,8-trichloro-4-oxo-1,4-dihydrothis compound (7) | 0.3 µM | 0.06 µM |

| 4-oxo-1,4-dihydrobenzo[h]this compound (9) | 1 µM | 0.28 µM |

Data from studies on 3-carboxy-4(1H)-quinolones as CK2 inhibitors. nih.govacs.orgotavachemicals.com

The interaction of this compound derivatives with serotonin (B10506) receptors has also been a subject of investigation. A study focusing on a series of quinolinecarboxylic acid amides and an ester containing a quinuclidine (B89598) moiety evaluated their affinity for 5-HT3, 5-HT4, and D2 receptors through radioligand binding assays nih.gov.

The findings revealed that these compounds have a notable affinity for the 5-HT3 receptor. One derivative, in particular, demonstrated the highest affinity with a Ki value of 9.9 nM and also showed selectivity over the 5-HT4 and D2 receptors nih.gov. These compounds were found to exhibit moderate 5-HT3 antagonist activity nih.gov. The research suggests that the 5-HT3 receptor sites can accommodate the acyl group of these 2-quinoline derivatives and points to an optimal distance between the nitrogen atoms of the quinoline and azabicyclic rings for binding nih.gov.

Table 3: Serotonin Receptor Affinity of a Quinolinecarboxylic Acid Derivative

| Receptor | Affinity (Ki) |

|---|---|

| 5-HT3 | 9.9 nM |

Data from a study on quinolinecarboxylic acid amides and their interaction with serotonin receptors. nih.gov

Mechanistic Investigations and Molecular Interactions

Elucidation of Biological Targets and Pathways

Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of several key biological targets, implicating their involvement in various cellular pathways. Research has demonstrated that this chemical scaffold can be tailored to interact with specific enzymes and receptors, leading to modulation of their functions.

One significant target is protein kinase CK2 , a serine/threonine kinase that is often dysregulated in cancer. A study focusing on derivatives of 3-quinoline carboxylic acid led to the identification of 22 compounds that inhibit CK2, with IC50 values ranging from 0.65 to 18.2 μM. The most potent inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminothis compound derivatives, highlighting the importance of specific substitutions on the quinoline (B57606) core for potent and selective inhibition nih.gov.

Another well-documented target is the 5-HT3 receptor , a ligand-gated ion channel involved in nausea, vomiting, and irritable bowel syndrome. Certain quinolinecarboxylic acid derivatives have shown high affinity for this receptor. For instance, 4-hydroxythis compound derivatives have demonstrated potent activity with high binding affinities (Ki values of 6.1 and 1.5 nM) researchgate.net. This suggests that the this compound scaffold can serve as a basis for developing effective 5-HT3 receptor antagonists.

Furthermore, some quinoline-3-carboxamides (B1200007), which are closely related to this compound, have been investigated as inhibitors of phosphatidylinositol 3-kinase-related kinases (PIKKs) , a family of proteins involved in DNA damage response. These compounds have shown selectivity towards Ataxia Telangiectasia Mutated (ATM) kinase, a key player in this pathway mdpi.com. The quinoline nitrogen is believed to play a crucial role by binding to the hinge region of these kinases, acting as competitive inhibitors of ATP mdpi.com.

In the context of cancer therapy, derivatives of 2,4-disubstituted this compound have been identified as DNA minor groove-binding agents researchgate.netnih.gov. In-silico studies have supported the interaction of these compounds with the A/T minor groove region of a B-DNA duplex, providing a mechanistic basis for their antiproliferative effects researchgate.netnih.gov.

Ligand-Receptor Interactions and Binding Affinity

The interaction between this compound derivatives and their biological targets is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The specific nature of these interactions dictates the binding affinity and selectivity of the compounds.

For derivatives targeting the 5-HT3 receptor, studies have indicated the importance of an optimal distance between the quinoline nitrogen atom and an azabicyclic nitrogen atom in the ligand for high-affinity binding researchgate.netnih.gov. The receptor site appears to accommodate the acyl group of 2-quinoline derivatives, and a "no-pharmacophoric pocket" is suggested to hold fragments at the 4-position of the quinoline ring researchgate.netnih.gov. A series of quinolinecarboxylic acid amides and an ester with a quinuclidine (B89598) moiety demonstrated high affinity for the 5-HT3 receptor, with one derivative showing a Ki value of 9.9 nM researchgate.netnih.gov.

In the case of PIKK family kinases, the quinoline nitrogen of quinoline-3-carboxamides has been shown to form crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine (B156593) part of ATP mdpi.com. This interaction is a key determinant of their inhibitory activity.

For DNA-binding quinoline-3-carboxylic acids, the substitution at the 2nd position (a carbonyl group) has been identified as a hydrogen bond donor/acceptor for the adenine and guanine (B1146940) nucleic acid-base pairs in the minor groove researchgate.netnih.gov. This specific interaction pattern is crucial for the DNA-targeting mechanism of these compounds researchgate.netnih.gov.

| Derivative Class | Target | Key Interactions | Binding Affinity (Example) |

| 4-Hydroxyquinoline-3-carboxylic acids | 5-HT3 Receptor | Optimal distance between quinoline N and azabicyclic N | Ki = 1.5 nM researchgate.net |

| Quinoline-3-carboxamides | ATM Kinase | H-bond between quinoline N and kinase hinge region | - |

| 2,4-Disubstituted quinoline-3-carboxylic acids | DNA Minor Groove | H-bonds from C2-carbonyl to adenine/guanine | - |

| Tetrazolo/Amino-quinoline-3-carboxylic acids | Protein Kinase CK2 | - | IC50 = 0.65 µM nih.gov |

Computational Chemistry and In Silico Studies

Computational chemistry has become an indispensable tool for investigating the mechanistic details of drug-target interactions and for predicting the properties of novel compounds. Various in silico techniques have been applied to the study of this compound and its derivatives.

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict the binding mode and stability of a ligand within the active site of a receptor.

These techniques have been extensively used to study the interactions of this compound derivatives with their targets. For example, molecular docking studies of quinoline-3-carboxamides with DNA damage and response (DDR) kinases, including ATM, ATR, and DNA-PKcs, have highlighted their selectivity towards ATM kinase mdpi.com. MD simulations further established the stability of the interactions between the inhibitor and the enzymes mdpi.com.

Similarly, docking studies of quinoline derivatives against the outward-facing p-glycoprotein (P-gp) have revealed significant binding affinities, with one compound showing a binding energy of -9.22 kcal/mol nih.gov. These studies identified key hydrophobic and hydrogen bond interactions responsible for the inhibitory activity.

In the context of antiviral research, molecular docking and MD simulations were performed on quinoline derivatives targeting the RSV G protein and the Mtase enzyme of the Yellow Fever Virus (YFV) doi.org. The results indicated stable ligand-protein complexes, with predicted binding energies of -5.64 kcal/mol and -6.35 kcal/mol for the most promising compounds against RSV and YFV, respectively doi.org.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity wikipedia.org. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

QSAR studies have been successfully applied to various series of this compound derivatives. For instance, a QSAR model was developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-gp inhibitors nih.gov. This study utilized machine learning methods to establish a correlation between molecular descriptors and the inhibitory activity, leading to a predictive model with a high coefficient of determination (R² of 95%) nih.gov.

Another study focused on 3D-QSAR modeling of quinoline derivatives as inhibitors of Serine/threonine kinase STK10 nih.gov. The Comparative Molecular Field Analysis (CoMFA) resulted in a model with good predictive ability (Q² = 0.625) and a strong correlation between predicted and observed activities (R² = 0.913) nih.gov. Such models provide valuable insights into the structural requirements for enhanced inhibitory activity.

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are crucial for its clinical success. In silico methods are widely used to predict these properties early in the drug discovery process.

For several series of this compound derivatives, ADME properties have been predicted using computational tools. For instance, the ADME properties of quinoline-3-carboxamide (B1254982) inhibitors of ATM kinase were predicted using the QikProp tool mdpi.com. In another study, in silico ADME and toxicity properties of novel quinoline-based inhibitors were evaluated to assess their drug-likeness researchgate.net. Such predictions help in prioritizing compounds with favorable pharmacokinetic profiles for further development. Studies have also utilized online tools like SwissADME and admetSAR to predict the physicochemical and toxicity properties of quinoline derivatives mdpi.comresearchgate.net.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand and predict chemical reactivity youtube.compku.edu.cn. The energies and distributions of these orbitals provide insights into the nucleophilic and electrophilic nature of a molecule.

FMO analysis has been applied to quinoline derivatives to understand their reactive properties. The distribution of HOMO and LUMO provides insights into the reactive sites of the molecules uantwerpen.be. For instance, in a study of quinoline derivatives, the HOMO was found to be delocalized over the entire molecule, while the LUMO was delocalized over the entire molecule except for a methyl group in one of the derivatives, indicating the regions susceptible to nucleophilic and electrophilic attack uantwerpen.be. This type of analysis can be instrumental in understanding the mechanism of action at an electronic level.

| Computational Method | Application to this compound Derivatives | Key Findings |

| Molecular Docking | Prediction of binding modes with kinases, P-gp, and viral proteins | Identified key interactions and selectivity profiles mdpi.comnih.govdoi.org |

| Molecular Dynamics | Assessment of ligand-protein complex stability | Confirmed the stability of predicted binding modes mdpi.comdoi.org |

| QSAR | Correlation of structure with P-gp and STK10 inhibition | Developed predictive models for biological activity nih.govnih.gov |

| ADME Prediction | In silico evaluation of pharmacokinetic properties | Assessed drug-likeness and potential liabilities mdpi.comresearchgate.net |

| FMO Analysis | Understanding of chemical reactivity | Elucidated reactive sites based on HOMO-LUMO distributions uantwerpen.be |

Experimental Approaches to Mechanism of Action

The investigation into the mechanism of action of this compound and its derivatives employs a variety of experimental techniques. These approaches are crucial for elucidating the specific molecular targets and cellular consequences of compound activity, spanning from enzymatic inhibition to effects on cell viability and bacterial growth.

In Vitro Enzymatic Assays

Derivatives of this compound have been studied as inhibitors of several key enzymes, particularly protein kinases, which are often implicated in diseases like cancer. In vitro kinase assays are a primary tool for determining the potency and selectivity of these compounds.

In one study, forty-three new derivatives of 3-quinoline carboxylic acid were synthesized and evaluated as inhibitors of protein kinase CK2, a ubiquitous and constitutively active enzyme involved in cell growth and proliferation. biointerfaceresearch.comacs.org From this series, twenty-two compounds were identified that inhibited CK2 with IC₅₀ values ranging from 0.65 to 18.2 μM. biointerfaceresearch.comacs.org The most potent inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminothis compound derivatives. acs.org

Another class of enzymes targeted by quinoline derivatives are sirtuins. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as potential inhibitors of SIRT3. One compound, designated P6, demonstrated selective inhibition of SIRT3 with an IC₅₀ value of 7.2 µM. google.com This compound was significantly less active against SIRT1 (IC₅₀ = 32.6 µM) and SIRT2 (IC₅₀ = 33.5 µM), indicating a degree of selectivity for the SIRT3 isoform. google.com

Table 1: Enzymatic Inhibition by Quinoline Carboxylic Acid Derivatives

| Compound Class | Target Enzyme | Reported IC₅₀ Values | Reference |

|---|---|---|---|

| 3-Quinoline carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 µM | biointerfaceresearch.comacs.org |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (Compound P6) | SIRT3 | 7.2 µM | google.com |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (Compound P6) | SIRT1 | 32.6 µM | google.com |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (Compound P6) | SIRT2 | 33.5 µM | google.com |

Cell-Based Assays (e.g., Cytotoxicity, Proliferation, Apoptosis)

Cell-based assays are fundamental to understanding the effects of this compound derivatives on cancer cells, including their ability to inhibit proliferation and induce cell death.

Studies on 2,4-disubstituted this compound derivatives have demonstrated their antiproliferative effects. These compounds were evaluated against in vitro cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia), as well as the non-cancerous HEK293 cell line. nih.govnih.gov The research found that specific derivatives, such as compounds 2f and 2l, were particularly potent and selective against cancer cells. nih.govnih.gov this compound itself was noted for its significant growth inhibition capabilities against the MCF7 cell line. nih.gov

Further investigations into a synthetic quinoline derivative, 9IV-c, revealed high cytotoxicity against A549 (lung carcinoma) and C26 (colon carcinoma) cell lines, with IC₅₀ values of 1.66 µM and 1.21 µM, respectively. nih.gov Mechanistic studies using flow cytometry showed that compound 9IV-c induced cell cycle arrest at the G2/M phase in A549 cells. nih.gov Furthermore, Western blot analysis indicated that the compound triggers apoptosis through the intrinsic pathway. This was evidenced by an increase in the Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3, while caspase-8 was not activated. nih.gov

Table 2: Cytotoxicity of Quinoline Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Reported IC₅₀ Value | Reference |

|---|---|---|---|---|

| Compound 9IV-c | A549 | Lung Carcinoma | 1.66 µM | nih.gov |

| Compound 9IV-c | C26 | Colon Carcinoma | 1.21 µM | nih.gov |